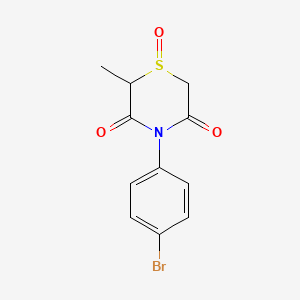

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione (4-Bromo-2-methyl-1-oxo-1,4-thiazinane-3,5-dione) is a heterocyclic compound that belongs to the family of thiazinane derivatives. It is a colorless solid with a molecular formula of C9H6BrNO2S. This compound has a variety of applications in both scientific research and industrial processes. It is used as a catalyst in organic synthesis and as a pharmaceutical intermediate. It has also been used in the synthesis of novel pharmaceuticals and as a reagent in the synthesis of other heterocyclic compounds.

Applications De Recherche Scientifique

Synthesis and Characterization

- New derivatives related to 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione have been synthesized and characterized. Schiff's bases were employed in the process using inert solvents, with compounds identified through various spectroscopic methods (AL-Hiti & Abdalgabar, 2022).

Application in Heterocyclic Compound Synthesis

- The chemical has been used in the synthesis of heterocyclic compounds like 1,3-oxazepane-4,7-dione derivatives, highlighting its role in creating diverse chemical structures (Gautam & Chaudhary, 2014).

Antimicrobial Studies

- It has been involved in the creation of compounds with antimicrobial properties, as seen in studies involving transition metal complexes and 1,3-dione derivatives (Sampal et al., 2018).

Inhibitors of Glycolic Acid Oxidase

- Derivatives of this compound have shown potential as inhibitors of glycolic acid oxidase, indicating its utility in biochemical research and potential therapeutic applications (Rooney et al., 1983).

Crystal Structures

- Its derivatives have been used in studies focusing on crystal structures, which is crucial in understanding molecular interactions and properties (Lastovickova et al., 2018).

Synthesis of Chiral Allylic Ureas and Amino Acids

- The compound has contributed to the synthesis of chiral allylic ureas and α-methyl-β-amino acids, demonstrating its significance in advanced organic synthesis (Sabala et al., 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

It is suggested that the compound may interact with its targets through a series of biochemical reactions . The compound’s bromophenyl group could potentially enhance its binding affinity to its targets .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Analyse Biochimique

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(4-Bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione is not well-established. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3S/c1-7-11(15)13(10(14)6-17(7)16)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEBJNZFWLENSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol](/img/structure/B2355182.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)

![N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2355187.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)

![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)

![2-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamido)benzoic acid](/img/structure/B2355198.png)